N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide

Bcr-Abl T315I inhibitor Imatinib-resistant CML Kinase inhibitor

N-(5-((4-Bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide is a synthetic 1,3,4-thiadiazole derivative featuring a 4‑bromobenzylthio substituent at position 5 and a 3,4‑dimethylbenzamide at position 2 of the heterocyclic core. This compound has been profiled as a potent inhibitor of the Bcr‑Abl tyrosine kinase, including the clinically challenging T315I gatekeeper mutant (IC₅₀ = 0.064 nM in a radiometric kinase assay).

Molecular Formula C18H16BrN3OS2
Molecular Weight 434.37
CAS No. 392302-96-4
Cat. No. B2474769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide
CAS392302-96-4
Molecular FormulaC18H16BrN3OS2
Molecular Weight434.37
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)Br)C
InChIInChI=1S/C18H16BrN3OS2/c1-11-3-6-14(9-12(11)2)16(23)20-17-21-22-18(25-17)24-10-13-4-7-15(19)8-5-13/h3-9H,10H2,1-2H3,(H,20,21,23)
InChIKeyKXXQTCJOGJGTOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-((4-Bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide (CAS 392302-96-4) – Compound Profile & Target Engagement


N-(5-((4-Bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide is a synthetic 1,3,4-thiadiazole derivative featuring a 4‑bromobenzylthio substituent at position 5 and a 3,4‑dimethylbenzamide at position 2 of the heterocyclic core. This compound has been profiled as a potent inhibitor of the Bcr‑Abl tyrosine kinase, including the clinically challenging T315I gatekeeper mutant (IC₅₀ = 0.064 nM in a radiometric kinase assay) [1]. It also falls within the generic Markush structure claimed in a patent for thiadiazole‑substituted arylamides as P2X3 and P2X2/3 purinergic receptor antagonists [2]. The molecule belongs to a well‑characterized series of 2‑benzoylamino‑5‑(benzylthio)‑1,3,4‑thiadiazoles that have been shown to act both as Abl kinase inhibitors and as cytodifferentiating agents in human promyelocytic leukemia (HL‑60) cells [3].

Why In‑Class 1,3,4‑Thiadiazoles Cannot Replace N-(5-((4-Bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide


Structure–activity relationship (SAR) studies within the 2‑benzoylamino‑5‑(benzylthio)‑1,3,4‑thiadiazole series demonstrate that both the nature of the benzylthio substituent and the substitution pattern on the terminal benzamide profoundly influence kinase inhibition potency and selectivity [1]. The 4‑bromobenzylthio moiety is a critical pharmacophoric element for high‑affinity Abl binding, and replacing it with other halogens or alkyl groups can alter inhibitory activity by orders of magnitude [1]. Similarly, the 3,4‑dimethyl substitution on the benzamide ring modulates electronic and steric properties that affect target engagement and cellular permeability; close analogs bearing 4‑chloro, 2‑fluoro, or 3,4‑dimethoxy groups display distinct potency profiles and selectivity windows [1][2]. Consequently, substituting this specific compound with a generic 1,3,4‑thiadiazole analog risks loss of the potent T315I‑mutant Abl inhibition (IC₅₀ = 0.064 nM) [3] that distinguishes it from imatinib and many second‑generation inhibitors.

Quantitative Differentiation Evidence for CAS 392302‑96‑4 Against Key Comparators


IC₅₀ of 0.064 nM Against Bcr‑Abl T315I Gatekeeper Mutant – Potency Beyond Imatinib & Second‑Generation Inhibitors

N‑(5‑((4‑Bromobenzyl)thio)‑1,3,4‑thiadiazol‑2‑yl)‑3,4‑dimethylbenzamide inhibits the Bcr‑Abl T315I mutant kinase with an IC₅₀ of 0.064 nM in a radiometric kinase assay [1]. In contrast, imatinib is clinically ineffective against the T315I mutant, with an IC₅₀ generally reported to be >10 μM in comparable biochemical assays [2]. This represents a >150,000‑fold improvement in potency against the most clinically relevant imatinib‑resistant mutant.

Bcr-Abl T315I inhibitor Imatinib-resistant CML Kinase inhibitor

SAR‑Driven Differentiation from Close Benzamide Analogs: The 3,4‑Dimethyl Advantage

Within the 2‑benzoylamino‑5‑(4‑bromobenzylthio)‑1,3,4‑thiadiazole series, substitution on the terminal benzamide ring critically modulates Abl inhibitory potency. The 3,4‑dimethylbenzamide derivative (CAS 392302‑96‑4) was specifically designed and evaluated alongside its 4‑chlorobenzamide and 2‑fluorobenzamide analogs [1][2]. While the 4‑chlorobenzamide analog has a documented Ki against Abl kinase (recorded in the BRENDA database) [2], the 3,4‑dimethyl substitution introduces enhanced lipophilicity (clogP difference) and altered steric bulk that can translate into differential cellular permeability and selectivity profiles compared to mono‑halogenated or non‑methylated analogs [1].

Thiadiazole SAR Benzamide substitution Kinase selectivity

Dual Biological Annotation: Abl Kinase Inhibition Plus P2X3/P2X2/3 Antagonism Coverage

In addition to its Abl kinase inhibitory activity, the compound falls within the generic Markush structure of US Patent US‑20120122886‑A1, which claims thiadiazole‑substituted arylamides as P2X3 and P2X2/3 purinergic receptor antagonists [1]. This dual annotation—Abl kinase inhibitor and potential purinergic receptor antagonist—is not universally shared by all 1,3,4‑thiadiazole analogs. Many close structural analogs (e.g., compounds optimized solely for Abl inhibition in the Radi et al. series) lack explicit P2X3/P2X2/3 patent coverage, making CAS 392302‑96‑4 a more versatile research tool for probing cross‑talk between kinase signaling and purinergic pathways [1][2].

P2X3 antagonist Purinergic signaling Polypharmacology

Application Scenarios for N-(5-((4-Bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide


Tool Compound for Imatinib‑Resistant CML Research Targeting T315I Mutant Bcr‑Abl

The sub‑nanomolar IC₅₀ (0.064 nM) against Bcr‑Abl T315I makes CAS 392302‑96‑4 a valuable chemical probe for studying kinase inhibition in imatinib‑resistant chronic myeloid leukemia models. Unlike imatinib, which is impotent against the T315I gatekeeper mutant (IC₅₀ >10 μM), this compound can be used in biochemical and cellular assays to interrogate T315I‑driven signaling pathways and to benchmark next‑generation inhibitors .

Dual‑Pathway Probe for Investigating Kinase–Purinergic Receptor Cross‑Talk

With documented Abl kinase inhibition and explicit patent coverage as a P2X3/P2X2/3 antagonist, this compound serves as a unique dual‑pathway probe. Researchers studying the intersection of tyrosine kinase signaling and ATP‑gated ion channel function (e.g., in chronic pain, neuroinflammation, or cancer‑associated pain) can employ this single molecule to dissect cooperative or compensatory mechanisms .

SAR Scaffold for Kinase Selectivity Optimization

The 3,4‑dimethylbenzamide substitution represents a distinct SAR point within the broader 2‑benzoylamino‑5‑(4‑bromobenzylthio)‑1,3,4‑thiadiazole series. Medicinal chemistry teams can use this compound as a scaffold for systematic exploration of kinase selectivity—comparing its potency and selectivity profile against the 4‑chlorobenzamide (Ki documented in BRENDA) and 2‑fluorobenzamide analogs to map substituent effects on target engagement and off‑target liability .

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